molecular formula C10H11ClN2O B14539402 4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide CAS No. 62458-86-0

4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Cat. No.: B14539402
CAS No.: 62458-86-0
M. Wt: 210.66 g/mol
InChI Key: OXWMHPXGHIIXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the chloro group into the pyridine ring . The resulting intermediate can then be reacted with cyclopropylmethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Properties

CAS No.

62458-86-0

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H11ClN2O/c11-9-3-4-12-6-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)

InChI Key

OXWMHPXGHIIXLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.